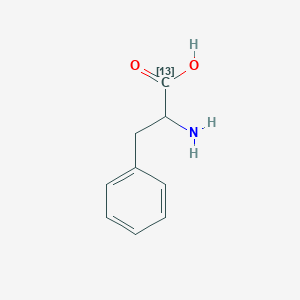

DL-Phenylalanine-1-13C

Descripción

Significance of Stable Isotopes in Elucidating Complex Biological Processes

Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are non-radioactive variants of elements that contain an extra neutron. This slight increase in mass allows them to be distinguished from their more abundant counterparts by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.comeurisotop.com By introducing a molecule "labeled" with a stable isotope into a biological system, researchers can track its journey through various metabolic pathways, providing invaluable insights into the rates of synthesis, breakdown, and conversion of essential compounds. eurisotop.comacs.org This approach has revolutionized our understanding of everything from nutrient absorption to the metabolic dysregulation that underlies various diseases. eurisotop.comresearchgate.net

Overview of Phenylalanine Metabolism and its Central Role in Biological Systems

Phenylalanine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained from the diet. frontiersin.org It serves as a fundamental building block for proteins, which are vital for countless structural and functional roles within the cell. frontiersin.orgplos.org Beyond its role in protein synthesis, phenylalanine is a precursor to tyrosine, another amino acid that is, in turn, used to produce critical neurotransmitters like dopamine (B1211576) and hormones such as adrenaline. nih.govresearchgate.net The metabolic pathway of phenylalanine is a critical hub in the intricate network of biochemical reactions that sustain life. frontiersin.org

Rationale for Site-Specific 13C-Isotopic Enrichment, with Emphasis on the Carboxyl Position

The strategic placement of a stable isotope within a molecule is crucial for the specific research question being addressed. In the case of DL-Phenylalanine-1-¹³C, the Carbon-13 atom is located at the carboxyl group (the "-COOH" end of the molecule). This specific labeling is particularly advantageous for studying decarboxylation reactions, a common step in the breakdown of amino acids. researchgate.net When the carboxyl group is removed, the ¹³C is released as ¹³CO₂, which can be detected in exhaled breath. nih.govresearchgate.net This allows for real-time, non-invasive monitoring of the rate of phenylalanine oxidation in the body. nih.gov This technique provides a powerful tool to assess whole-body protein metabolism and the efficiency of amino acid utilization. cambridge.org

Scope and Contributions of DL-Phenylalanine-1-13C in Contemporary Academic Research

DL-Phenylalanine-1-¹³C has become an indispensable tool in a wide array of research fields. In human nutrition and metabolism studies, it is used to determine dietary protein and amino acid requirements. nih.gov Researchers can assess how different physiological states, such as exercise or disease, affect protein turnover and amino acid oxidation. cambridge.org Furthermore, this labeled compound is employed in studies of metabolic disorders, including phenylketonuria (PKU), a genetic condition where the body cannot properly break down phenylalanine. nih.govresearchgate.net The ability to trace the fate of the carboxyl carbon provides a direct measure of the activity of the enzyme responsible for its metabolism. researchgate.net

Detailed Research Findings with this compound

The application of DL-Phenylalanine-1-¹³C has yielded significant insights into human and animal metabolism. For instance, studies have utilized this tracer to measure the rate of phenylalanine oxidation, providing a direct assessment of how efficiently the body is using this essential amino acid. nih.gov Research has shown that in healthy individuals, a certain percentage of dietary phenylalanine is oxidized for energy, and this rate can be altered by factors such as dietary protein intake and physical activity. cambridge.org

One key area of research is the "indicator amino acid oxidation" (IAAO) method, which uses [1-¹³C]phenylalanine to determine the dietary requirements for other essential amino acids. nih.gov The principle is that if one essential amino acid is deficient in the diet, the body cannot effectively synthesize protein, leading to the oxidation of other excess amino acids, including the labeled phenylalanine. nih.gov By measuring the amount of ¹³CO₂ exhaled, researchers can pinpoint the dietary intake at which the requirement for the limiting amino acid is met.

The table below summarizes the type of data that can be obtained from studies using DL-Phenylalanine-1-¹³C.

| Parameter Measured | Technique | Significance in Research |

| Rate of Phenylalanine Oxidation | ¹³CO₂ Breath Test | Assesses whole-body protein breakdown and amino acid catabolism. nih.govresearchgate.net |

| Phenylalanine Flux | Mass Spectrometry | Determines the rate of appearance of phenylalanine in the plasma, reflecting protein breakdown. nih.gov |

| Conversion to Tyrosine | Isotope Ratio Mass Spectrometry | Measures the primary metabolic fate of phenylalanine. nih.govresearchgate.net |

These research applications underscore the precision and utility of DL-Phenylalanine-1-¹³C in quantifying critical metabolic processes. The data generated from these studies are fundamental to advancing our knowledge in nutrition, physiology, and the understanding of metabolic diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583945 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64193-00-6 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isotopic Enrichment of Dl Phenylalanine 1 13c

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis to achieve targeted isotopic labeling. These pathways are particularly effective for producing optically pure or racemic isotopically labeled amino acids.

Utilization of [1-13C]-Labeled Acetate (B1210297) Precursors

A key strategy in the chemo-enzymatic synthesis of [1-¹³C]-L-phenylalanine involves the use of sodium [1-¹³C]-acetate as the initial source of the carbon label. d-nb.info This method leverages a series of chemical and enzymatic steps to build the final amino acid. The labeled acetate is first converted into labeled acetic anhydride (B1165640). d-nb.info This anhydride then reacts with benzaldehyde (B42025) in a Perkin-like reaction to yield [1-¹³C]-cinnamic acid. d-nb.info This labeled cinnamic acid derivative serves as the direct precursor for the final enzymatic amination step. d-nb.info This approach has been successfully employed for the synthesis of both [1-¹³C]- and [1-¹⁴C]-L-phenylalanine. d-nb.infotandfonline.com

Role of Phenylalanine Ammonia (B1221849) Lyase (PAL) in Targeted Isotopic Incorporation

Phenylalanine Ammonia Lyase (PAL) is a pivotal enzyme in the synthesis of phenylalanine, catalyzing the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. cdnsciencepub.com In the synthetic direction, PAL facilitates the stereospecific addition of ammonia to cinnamic acid to form L-phenylalanine. d-nb.infonih.gov This enzymatic step is crucial for incorporating the isotopic label from [1-¹³C]-cinnamic acid into the final L-phenylalanine molecule. d-nb.infotandfonline.com The enzyme's high stereospecificity ensures the formation of the L-isomer. tandfonline.com PAL has been effectively used in the synthesis of various isotopomers of L-phenylalanine, including those labeled with carbon-13 and carbon-14. d-nb.info

Stereoselective Enzymatic Conversions and Deracemization Processes for DL-Forms

While PAL is stereospecific for the L-isomer, obtaining the DL-racemic mixture often requires additional steps or different enzymatic strategies. One approach involves the deracemization of a racemic mixture of phenylalanine. A multi-enzymatic cascade process has been developed for the synthesis of both D- and L-phenylalanine derivatives. researchgate.net This can involve coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process, which is based on stereoselective oxidation and non-selective reduction. researchgate.net For instance, a D-amino acid oxidase can be used to selectively oxidize the D-isomer, which can then be non-selectively reduced back to the racemic mixture, allowing for the enrichment of the L-isomer. Alternatively, enzymes with different stereoselectivities, such as a D-β-aminotransferase, can be employed for the stereoselective biosynthesis of D-β-phenylalanine. wipo.int The resolution of DL-amino acid amides using aminopeptidases, such as the one from Pseudomonas putida, is another established method for separating enantiomers. iupac.org

Chemical Synthetic Approaches for Carboxyl-Specific 13C-Labeling

Purely chemical methods provide an alternative route for the synthesis of [1-¹³C]-phenylalanine, offering flexibility in reaction conditions and scalability.

Multi-Step Chemical Transformations for [1-13C] Enrichment

A classic approach for carboxyl-labeling of phenylalanine is the Strecker synthesis. A modified Strecker reaction has been used to synthesize C¹⁴ carboxyl-labeled phenylalanine, and this method is adaptable for ¹³C labeling. cdnsciencepub.com Another multi-step chemical pathway involves the use of ¹³CO₂ as the labeled precursor. researchgate.net For instance, the synthesis of (±)-[1-¹³C]phenylalanine can be achieved in approximately two days, starting from a preformed imino acid. researchgate.net This method has been reported to yield the product with an isotopic incorporation of 70-88%. researchgate.net Other multi-step syntheses have been developed for different isotopomers, such as [3-¹¹C]-DL-Phe and [3-¹⁴C]-D-Phe. d-nb.infonih.gov

Development of Novel Reactions for Carbon Isotope Incorporation

Research into novel reactions aims to improve the efficiency and accessibility of isotopically labeled amino acids. One such development is a fast isotope exchange condition to prepare D-[¹³C]phenylalanine using [¹³C]CO₂ and a chiral aldehyde receptor. researchgate.net This method focuses on achieving high incorporation of the ¹³C isotope in a short time. researchgate.net Another innovative approach involves a Michael addition reaction utilizing carbon-11 (B1219553) labeled acrylic esters and amides, which are then reacted with Schiff base precursors. researchgate.net While developed for ¹¹C, this methodology presents a potential strategy for ¹³C incorporation. Furthermore, new synthetic routes are being explored for the preparation of specifically ¹³C-ring-labeled phenylalanine precursors via metathesis reactions, which could potentially be adapted for carboxyl labeling. researchgate.net

Research Findings Summary

| Methodology | Precursor | Key Reaction/Enzyme | Product | Key Findings | Reference(s) |

| Chemo-Enzymatic | [1-¹³C]-Sodium Acetate | Perkin-like reaction, Phenylalanine Ammonia Lyase (PAL) | [1-¹³C]-L-Phenylalanine | Sequential chemical and enzymatic steps yield the labeled L-amino acid. | d-nb.infotandfonline.com |

| Chemo-Enzymatic Deracemization | Racemic Phenylalanine | D-amino acid oxidase, non-selective reduction | L-Phenylalanine | Enriches the L-isomer by selectively oxidizing and then reducing the D-isomer. | researchgate.net |

| Chemical Synthesis | Imino acid, [¹³C]CO₂ | Modified Strecker Synthesis | (±)-[1-¹³C]Phenylalanine | Multi-step chemical process with good isotopic incorporation. | cdnsciencepub.comresearchgate.net |

| Novel Chemical Method | Preformed imine carboxylate, [¹³C]CO₂ | Isotope exchange with chiral receptor | D-[¹³C]Phenylalanine | Aims for rapid synthesis with high isotopic incorporation. | researchgate.net |

Biotechnological Production and Microbial Fermentation Strategies

The synthesis of isotopically labeled compounds such as DL-Phenylalanine-1-¹³C through biotechnological methods offers a sustainable and highly specific alternative to traditional chemical synthesis. Microbial fermentation leverages the cellular machinery of microorganisms, which can be genetically engineered to efficiently produce target molecules from simple, isotopically enriched precursors. This approach is particularly advantageous for producing complex biomolecules like amino acids with high isotopic purity at specific atomic positions.

Engineered Microbial Systems for Site-Specific Amino Acid Labeling

The cornerstone of producing ¹³C-labeled phenylalanine is the use of engineered microbial hosts, with Escherichia coli being a widely employed chassis due to its well-characterized genetics and rapid growth on inexpensive substrates. mdpi.com The strategy involves genetically modifying the microorganism to direct the metabolic flux from a ¹³C-labeled carbon source, such as [1-¹³C]-glucose, towards the biosynthetic pathway of phenylalanine.

Researchers have successfully engineered E. coli strains to overproduce aromatic amino acids. mdpi.com These systems often feature modifications to enhance the expression of key enzymes in the shikimate and phenylalanine biosynthesis pathways. The biosynthesis of phenylalanine in most microbes proceeds via the phenylpyruvate pathway. d-nb.info This pathway begins with chorismate, the end-product of the shikimate pathway, which is converted to phenylpyruvate. In the final step, phenylpyruvate is transaminated to form phenylalanine. researchgate.net By supplying the fermentation medium with a carbon source specifically labeled at the C1 position, the enzymatic machinery of the cell incorporates the isotope into the corresponding carboxyl group of the amino acid.

Table 1: Features of Engineered E. coli Systems for Phenylalanine Production

| Feature | Description | Rationale | Reference |

| Host Organism | Escherichia coli | Well-understood genetics, fast growth, and established genetic tools. | mdpi.com |

| Carbon Source | [1-¹³C]-glucose or other specifically labeled precursors | Provides the ¹³C isotope that is incorporated into the target molecule. | researchgate.netsigmaaldrich.com |

| Metabolic Engineering | Overexpression of key pathway enzymes (e.g., from the shikimate pathway). | Increases the metabolic flux towards phenylalanine, boosting production yield. | mdpi.comjmb.or.kr |

| Product Secretion | Engineered to express secretases. | Facilitates the export of phenylalanine into the culture medium, simplifying purification. | nih.gov |

Optimization of Biosynthetic Routes for High Isotopic Purity

Achieving high-yield production and high isotopic purity are the primary goals of optimizing biosynthetic routes. A major challenge in metabolic engineering is balancing the demands of cell growth with the synthesis of the target product. jmb.or.kr Strategies to overcome this involve sophisticated genetic modifications to tightly regulate metabolic pathways.

One key strategy is the elimination of competing metabolic pathways that divert the labeled carbon away from phenylalanine synthesis. This is often achieved through gene knockouts. Furthermore, the feedback inhibition that naturally regulates amino acid biosynthesis must be addressed. The primary enzyme in the phenylalanine pathway is often subject to feedback inhibition by the final product, phenylalanine. To circumvent this, mutant versions of the enzyme that are resistant to this feedback inhibition (e.g., pheAFbr) are often expressed in the production strain. jmb.or.kr

Dynamic regulation is an advanced strategy used to optimize production. This involves placing key metabolic genes under the control of inducible promoters. This allows for a two-stage fermentation process: a growth phase where the production pathway is repressed to allow for the accumulation of healthy biomass, followed by a production phase where the pathway is induced to maximize synthesis of the target compound. jmb.or.kr Such strategies have led to significant increases in product titers. For instance, applying a dynamic regulation strategy in E. coli resulted in a final L-phenylalanine production of 61.3 g/L. jmb.or.kr In another study, fed-batch fermentation of an engineered E. coli strain produced 19.24 g/L of L-phenylalanine from glucose. mdpi.com

The isotopic purity of the final product is largely determined by the isotopic enrichment of the precursor and the extent to which endogenous, unlabeled carbon sources are excluded from the pathway. Using a minimal medium where the labeled substrate is the sole carbon source is standard practice. nih.govrsc.org This ensures that the building blocks for amino acid synthesis are derived exclusively from the ¹³C-enriched precursor, leading to high levels of isotopic incorporation, often exceeding 95%. nih.gov

Table 2: Impact of Engineering Strategies on L-Phenylalanine Production Titer

| Strain/Strategy | Host Organism | Key Engineering Feature(s) | Final Titer (g/L) | Reference |

| MPH-3 | E. coli | Overexpression of feedback-resistant enzymes, pathway optimization. | 19.24 | mdpi.com |

| xllp1 | E. coli | Base strain with initial pathway modifications. | 45.0 | jmb.or.kr |

| xllp3 | E. coli | Application of a dynamic sensor-regulator system for Phe production. | 61.3 | jmb.or.kr |

Advanced Spectroscopic and Analytical Characterization Techniques Employing Dl Phenylalanine 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of the ¹³C nucleus in DL-Phenylalanine-1-13C makes it an exceptional tool for NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei. The ¹³C-labeled carboxyl group provides a distinct and sensitive signal that reflects its immediate chemical environment, enabling a variety of sophisticated NMR experiments to probe molecular structure, interactions, and dynamics with high precision.

High-Resolution Solid-State ¹³C NMR for Structural Elucidation of Derivates and Biomolecules

Solid-state NMR (ssNMR) is a vital technique for determining the structure of non-crystalline and insoluble biomolecules, such as large protein complexes and amyloid fibrils. mdpi.comlancs.ac.uk The selective incorporation of ¹³C-labeled amino acids, including this compound, is crucial for enhancing spectral resolution and providing specific structural constraints. By labeling the carboxyl carbon, researchers can measure precise internuclear distances, which are essential for building accurate molecular models. sci-hub.se

A significant application is in the study of amyloid-β (Aβ) fibrils, which are associated with Alzheimer's disease. Phenylalanine is a key hydrophobic residue that drives Aβ aggregation. sci-hub.se Solid-state NMR studies using peptides with single ¹³C-labeled phenylalanine residues have been used to determine the average internuclear distance between labeled sites on different strands within a β-sheet, revealing critical details about the packing of these residues within the fibril's core. sci-hub.se This site-specific information is often inaccessible through other structural biology methods.

Solution-State ¹³C NMR for Conformational Studies and Molecular Interactions

In solution-state NMR, the ¹³C-labeled carboxyl group of phenylalanine serves as a sensitive probe of the local molecular environment. acs.org Alterations in the ¹³C chemical shift can signify conformational changes within the molecule or its interaction with binding partners like proteins or ligands. researchgate.net This makes it a valuable tool for studying the binding events of phenylalanine-containing peptides and proteins.

For example, monitoring the chemical shift perturbations of a ¹³C-labeled phenylalanine residue upon binding to a target protein can help map the interaction interface and characterize the conformational adjustments that occur. researchgate.netnih.gov Furthermore, by using ¹³C-filtered and -edited experiments with reverse isotope labeling—where unlabeled phenylalanine is incorporated into an otherwise uniformly ¹³C-labeled protein—researchers can readily assign nuclear Overhauser effects (NOEs) involving these aromatic residues, providing crucial distance restraints for structural analysis. utoronto.ca

Measurement of Kinetic Isotope Effects (KIEs) Using ¹³C NMR

Kinetic Isotope Effects (KIEs) offer profound insights into enzymatic reaction mechanisms by comparing the reaction rates of substrates with heavy versus light isotopes. This comparison helps identify the rate-limiting steps and characterize the transition state structure. Using ¹³C-labeled substrates like this compound with NMR spectroscopy allows for the direct, non-invasive measurement of KIEs in real time. mdpi.com

For instance, the ¹³C KIE for the conversion of prephenate to phenylpyruvate, catalyzed by prephenate dehydratase, was measured to be 1.0334 ± 0.0006. nih.gov The magnitude of this effect suggests a concerted reaction mechanism, providing strong evidence against a stepwise process. nih.gov Similarly, KIEs have been used to dissect the complex mechanism of enzymes like aspartate aminotransferase, helping to determine which steps, such as ketimine hydrolysis, are rate-determining. nih.gov

Applications in Biomolecular NMR for Protein Structure and Dynamics Investigations

Isotope labeling is fundamental to modern biomolecular NMR, facilitating the study of large proteins that were historically difficult to characterize due to issues like severe line broadening and spectral overlap. bioengineer.org While uniform ¹³C labeling is common, selective or site-specific labeling with precursors like this compound offers distinct advantages. nih.gov

Selective labeling simplifies crowded NMR spectra, which is particularly beneficial for proteins larger than 30 kDa. utoronto.cabioengineer.org By reducing the number of observed signals, assignments become more straightforward. For example, incorporating phenylalanine labeled only at specific positions eliminates ¹³C-¹³C strong coupling effects, leading to spectra with improved sensitivity and resolution. utoronto.ca Advanced techniques that leverage the favorable relaxation properties of ¹³C nuclei attached to ¹⁹F in specially designed phenylalanine derivatives are pushing the size limits of proteins that can be studied by solution NMR to over 180 kDa, opening new frontiers in understanding protein structure, dynamics, and interactions. bioengineer.orgnih.govnih.gov

Mass Spectrometry (MS) Based Quantitative Methodologies

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds as internal standards is considered the gold standard for achieving accurate and precise quantification in complex samples.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative method that relies on adding a known quantity of an isotopically labeled version of the analyte to a sample. ckisotopes.comresearchgate.net This internal standard is chemically identical to the target analyte but has a distinct mass. By measuring the ratio of the native analyte to the labeled internal standard, precise quantification can be achieved, effectively correcting for variations in sample preparation and instrument response. researchgate.netnih.govsciex.com

This compound and its uniformly labeled counterparts are extensively used as internal standards for quantifying phenylalanine in biological fluids like plasma. nih.govisotope.comcambridge.orgacs.org This is especially critical for diagnosing and monitoring inherited metabolic disorders such as Phenylketonuria (PKU), where the body cannot properly metabolize phenylalanine, leading to its accumulation. scielo.br The accuracy and reliability of IDMS make it an indispensable tool in clinical chemistry and metabolic research, ensuring that measurements are robust and traceable. researchgate.netnih.gov

Data Tables

Table 1: Summary of Research Findings Utilizing ¹³C-Labeled Phenylalanine

| Technique | Application Area | Key Research Finding | Relevant Citations |

|---|---|---|---|

| High-Resolution Solid-State ¹³C NMR | Structural Elucidation | Determined intermolecular distances and packing in amyloid fibrils. | sci-hub.se |

| Solution-State ¹³C NMR | Molecular Interactions | Identified protein-ligand binding interfaces via chemical shift perturbations. | researchgate.netnih.gov |

| ¹³C NMR | Kinetic Isotope Effects | Elucidated a concerted enzymatic reaction mechanism by measuring the ¹³C KIE. | nih.gov |

| Biomolecular NMR | Large Protein Dynamics | Enabled the study of proteins up to 180 kDa by using relaxation-optimized ¹⁹F-¹³C labeled phenylalanine. | bioengineer.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Amyloid-β |

| Prephenate |

| Phenylpyruvate |

| Aspartate |

Application in Proteomics for Quantitative Protein Analysis and Turnover Studies

The use of stable isotope-labeled amino acids is a cornerstone of quantitative proteomics, facilitating the measurement of protein synthesis and degradation rates, collectively known as protein turnover. DL-Phenylalanine-1-¹³C, or other ¹³C-labeled phenylalanine isotopologues, are introduced into cellular or whole-organism systems, where they are incorporated into newly synthesized proteins. liverpool.ac.uk Mass spectrometry is then used to determine the rate of incorporation, providing a direct measure of protein synthesis.

Research findings have demonstrated the utility of this approach across various biological contexts. For instance, studies on skeletal muscle have used L-[ring-¹³C₆]phenylalanine to measure the fractional synthesis rates (FSR) of individual mitochondrial and nonmitochondrial proteins. nih.gov This methodology involves the in vivo labeling of proteins, purification of specific protein fractions, and subsequent analysis by tandem mass spectrometry to quantify the abundance of the ¹³C label. nih.gov Such studies reveal a wide range of synthesis rates, highlighting the dynamic nature of the proteome. For example, structural proteins like myosin heavy chain exhibit slow turnover, while certain mitochondrial enzymes show very rapid synthesis rates. nih.gov

The "flooding dose" technique, which involves administering a large amount of a labeled amino acid like [1-¹³C]leucine or phenylalanine, is another strategy employed to measure muscle protein synthesis over short periods. nih.gov This method aims to equalize the enrichment of the labeled amino acid in all precursor pools, simplifying the calculation of synthesis rates. nih.gov By comparing the isotopic enrichment of phenylalanine in the precursor pool (e.g., tissue fluid) to its enrichment in protein-bound phenylalanine over time, a fractional synthesis rate can be calculated. nih.gov

Dual-tracer methods, combining an intravenously infused tracer like [²H₅]phenylalanine with an enterally administered tracer like [U-¹³C]phenylalanine, have been used to distinguish the metabolic fates of dietary versus systemic amino acids. physiology.org These studies have provided critical insights into organ-specific protein metabolism, showing, for example, that the gut mucosa and the liver utilize amino acids from different sources for protein synthesis. physiology.org Specifically, in the fed state, the liver preferentially uses amino acids absorbed from the diet and delivered via the portal vein for the synthesis of both constitutive and secreted proteins. physiology.org

Table 1: Representative Fractional Synthesis Rates (FSR) of Skeletal Muscle Proteins Determined by ¹³C-Phenylalanine Labeling

This table presents illustrative data based on findings from studies measuring protein turnover. The specific values are examples derived from methodologies described in the cited literature. nih.gov

| Protein | Protein Function | Fractional Synthesis Rate (%/hour) |

| Myosin heavy chain | Structural (Muscle Contraction) | 0.16 |

| ATP synthase subunit alpha | Mitochondrial (Energy Production) | 0.75 |

| Dihydrolipoamide branched chain transacylase E2 | Mitochondrial (Amino Acid Catabolism) | 1.50 |

| Albumin | Plasma Protein (Transport) | 0.55 |

| Fibrinogen | Plasma Protein (Coagulation) | 0.62 |

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique frequently integrated with stable isotope labeling to profile metabolites. jove.com When DL-Phenylalanine-1-¹³C is used as a tracer, its ¹³C atom can be tracked as it is incorporated into various downstream metabolic products. This approach, often part of a broader ¹³C-metabolic flux analysis, is invaluable for mapping active metabolic pathways and quantifying the flow of carbon through the central metabolism. jove.comshimadzu.com

The standard workflow involves introducing the ¹³C-labeled substrate to cells or tissues. pnas.org After a period of incubation, metabolites are extracted and chemically derivatized to increase their volatility for GC analysis. jove.comau.dk A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS). jove.com As the derivatized metabolites pass through the GC column, they are separated based on their physicochemical properties before entering the mass spectrometer. The MS detects the mass-to-charge ratio of the metabolite fragments, and the presence of the ¹³C label results in a predictable mass shift (e.g., M+1 for a single ¹³C incorporation) in the mass spectrum. pnas.org

By analyzing these mass isotopomer distributions, researchers can deduce the metabolic origins of various compounds. pnas.org For example, analyzing the labeling patterns in proteinogenic amino acids after hydrolysis of cellular protein provides insight into the activity of pathways that synthesize their carbon backbones, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. jove.comshimadzu.com Comprehensive tracing studies using a suite of ¹³C-labeled amino acids, including phenylalanine, have successfully identified the sources of dozens of metabolic by-products in cell cultures. pnas.org

Table 2: Examples of Metabolite Profiling using ¹³C-Labeled Substrates and GC-MS

This table illustrates the types of metabolites that can be tracked and the pathways they represent when using ¹³C-labeled precursors like DL-Phenylalanine-1-¹³C in conjunction with GC-MS analysis. jove.compnas.orgmdpi.com

| ¹³C-Labeled Precursor | Downstream Labeled Metabolite Examples | Metabolic Pathway Investigated |

| ¹³C-Phenylalanine | Phenyllactate, Phenylpyruvate | Phenylalanine Catabolism |

| ¹³C-Glucose | Alanine, Serine, Glycine | Glycolysis, Amino Acid Synthesis |

| ¹³C-Glucose | Glutamate, Aspartate | TCA Cycle, Amino Acid Synthesis |

| ¹³C-Isoleucine | 2-hydroxy-3-methylvalerate | Isoleucine Catabolism |

| ¹³C-Tyrosine | 4-hydroxyphenyllactate | Tyrosine Catabolism |

Synergistic Analytical Approaches Combining NMR and MS

While mass spectrometry (MS) offers exceptional sensitivity and resolution for detecting labeled compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the specific position of the isotopic label within a molecule's structure. mdpi.comnih.gov Combining these two powerful techniques creates a synergistic analytical approach that leverages the strengths of both to provide a more comprehensive understanding of metabolic networks. nih.govnih.gov

MS, particularly when coupled with chromatography (GC-MS or LC-MS), excels at separating complex mixtures and identifying metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-resolution MS can provide the elemental formula of a metabolite. nih.gov However, it struggles to distinguish between isomers and often cannot pinpoint the exact location of an isotopic label within a molecule without complex fragmentation analysis or reliance on standards. mdpi.comnih.gov

Conversely, ¹³C-NMR spectroscopy can directly identify which carbon atoms in a metabolite are labeled. mdpi.com This positional information is crucial for resolving ambiguities in pathway analysis. mdpi.com The main limitation of NMR is its relatively lower sensitivity compared to MS. nih.gov

The integration of MS and NMR data can overcome these individual limitations. nih.gov One innovative strategy involves using high-resolution MS to first determine the molecular formulas of all metabolites present in a sample. Then, for each potential structure, a theoretical 2D ¹³C-¹H HSQC NMR spectrum is predicted. This predicted spectrum is compared against the experimental NMR spectrum of the mixture to confirm the identity and structure of the metabolites. nih.gov Another approach uses specially designed "smart isotope tags" that contain both an NMR-active nucleus (like ¹⁵N) and a feature that enhances MS detection (like a permanent charge), allowing the same tagged molecule to be readily detected by both platforms. ecut.edu.cn This dual-detection capability strengthens metabolite identification and quantification in complex biological samples like serum and urine. ecut.edu.cn

Table 3: Comparison of NMR and MS for the Analysis of ¹³C-Labeled Metabolites

This table summarizes the complementary strengths and weaknesses of NMR and MS in the context of metabolomics studies using stable isotope tracers. mdpi.comnih.govnih.gov

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Synergistic Advantage |

| Sensitivity | High (picomole to femtomole) | Low (nanomole to micromole) | MS detects low-abundance metabolites; NMR confirms structure of more abundant ones. |

| Resolution | High mass resolution | High spectral resolution | Combination provides high confidence in metabolite identification. |

| Isomer Distinction | Poor (isomers often have identical mass) | Excellent (isomers have distinct spectra) | NMR resolves isomeric ambiguities from MS data. |

| Positional ¹³C Labeling | Indirect (inferred from fragmentation) | Direct (precisely locates the label) | Positional data from NMR clarifies metabolic flux pathways suggested by MS. |

| Quantification | Good, but can be affected by ion suppression | Excellent, highly quantitative and reproducible | Combined data provides robust quantitative results. |

| Sample Preparation | Often requires derivatization (for GC-MS) | Minimal, non-destructive | Different sample prep can provide complementary views of the metabolome. |

Investigation of Metabolic Pathways and Enzymatic Mechanisms Via 13c Labeled Phenylalanine Tracing

Elucidation of Phenylalanine Catabolic Pathways

The breakdown of phenylalanine is a critical metabolic process, and ¹³C-labeled tracers have been instrumental in mapping its primary and alternative routes. These studies allow for a quantitative understanding of how organisms process this amino acid under various physiological conditions.

One of the key catabolic routes for phenylalanine begins with its transamination to form phenylpyruvate. This pathway, often referred to as the Ehrlich pathway, is a significant route in various organisms, from microbes to humans. nih.govacs.orgnih.gov

In the fungus Penicillium chrysogenum, experiments using uniformly ¹³C-labeled phenylalanine ([U-¹³C]phenylalanine) have demonstrated that a portion of the amino acid is catabolized via transamination to phenylpyruvate. nih.gov Subsequent analysis confirmed the presence of ¹³C-labeled phenylpyruvate and its derivative, ¹³C-phenylacetate, confirming the activity of an Ehrlich-like pathway. nih.govresearchgate.net This pathway involves the initial transamination, followed by decarboxylation and oxidation steps. nih.gov

Similarly, studies in the bacterium Rubrivivax benzoatilyticus JA2 using ring-labeled ¹³C₆-phenylalanine identified the Ehrlich pathway as a major route for phenylalanine catabolism under both anaerobic and aerobic conditions. nih.govacs.org In humans, while hydroxylation is the main pathway, transamination to phenylpyruvate represents an important alternative route. pnas.org The phenylpyruvate formed can then be converted to other metabolites, such as phenyllactate and phenylacetate (B1230308). pnas.org

| Organism | Labeled Precursor | Key Labeled Metabolites Detected | Pathway Confirmed | Reference |

| Penicillium chrysogenum | [U-¹³C]Phenylalanine | Phenylpyruvate, Phenylacetate | Ehrlich Pathway | nih.gov, researchgate.net |

| Rubrivivax benzoatilyticus JA2 | ¹³C₆-Phenylalanine | Phenylpyruvate and related compounds | Ehrlich Pathway | nih.gov, acs.org |

| Human | L-[1-¹³C]Phenylalanine | Phenylpyruvate, Phenyllactate, Phenylacetate | Transaminase Pathway | pnas.org |

This table summarizes findings from studies using ¹³C-labeled phenylalanine to trace the transamination pathway.

The principal pathway for phenylalanine catabolism in many organisms, including humans, is its irreversible hydroxylation to form tyrosine. cambridge.orgslideshare.net This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) and occurs predominantly in the liver. researchgate.netresearchgate.net The use of tracers such as [1-¹³C]phenylalanine allows for the direct measurement of the rate of this conversion in vivo. cambridge.orgresearchgate.net

Once formed, the labeled tyrosine enters its own catabolic stream, the main one being the homogentisate (B1232598) pathway. nih.govresearchgate.net This multi-step process ultimately breaks down the aromatic ring, yielding fumarate (B1241708) and acetoacetate, which can enter central energy metabolism. nih.gov Isotope tracing studies in P. chrysogenum have confirmed the in vivo activity of this entire sequence by detecting the accumulation of labeled tyrosine and the key intermediate, homogentisate, following the administration of ¹³C-phenylalanine. nih.gov The pathway is also well-established in bacteria like Pseudomonas putida. nih.gov

| Step | Reactant | Product | Enzyme | Reference |

| 1 | Phenylalanine | Tyrosine | Phenylalanine Hydroxylase (PAH) | researchgate.net |

| 2 | Tyrosine | p-Hydroxyphenylpyruvate | Tyrosine Aminotransferase (TAT) | slideshare.net, researchgate.net |

| 3 | p-Hydroxyphenylpyruvate | Homogentisate | p-Hydroxyphenylpyruvate Dioxygenase (HPD) | slideshare.net, researchgate.net |

| 4 | Homogentisate | Maleylacetoacetate | Homogentisate Oxidase | slideshare.net, nih.gov |

| 5 | Maleylacetoacetate | Fumarylacetoacetate | Maleylacetoacetate Isomerase | nih.gov |

| 6 | Fumarylacetoacetate | Fumarate + Acetoacetate | Fumarylacetoacetate Hydrolase | nih.gov |

This table outlines the key enzymatic steps in the hydroxylation of phenylalanine and the subsequent homogentisate degradation pathway.

A significant advantage of stable isotope tracing is its power to uncover previously unknown or minor metabolic pathways. acs.orgjove.com In Rubrivivax benzoatilyticus JA2, feeding experiments with ¹³C₆-phenylalanine not only confirmed the major Ehrlich and homogentisate routes but also revealed a benzenoid biosynthesis pathway. nih.govacs.org Critically, researchers detected dozens of unidentified labeled metabolic features, providing strong evidence for the existence of novel phenylalanine catabolic routes in this bacterium. nih.govacs.org

In the world of fungi, some ascomycete yeasts lack the common Phenylalanine Ammonia (B1221849) Lyase (PAL) enzyme. Using ¹³C-phenylalanine feeding, researchers have demonstrated that these organisms utilize an alternative, bacteria-like mandelate (B1228975) pathway to synthesize benzenoids from phenylalanine via phenylpyruvate. asm.org Another alternative route, proposed to exist in humans, involves the direct decarboxylation of phenylalanine to phenylethylamine, which is then oxidized to phenylacetate, bypassing the transamination step entirely. pnas.org These discoveries highlight the metabolic diversity across different life forms and underscore the utility of ¹³C-labeling in expanding our knowledge of biochemical networks.

Hydroxylation to Tyrosine and Downstream Catabolism through the Homogentisate Pathway

Mechanistic Studies of Phenylalanine-Metabolizing Enzymes

Beyond mapping pathways, ¹³C-labeled substrates are crucial for dissecting the precise chemical steps of enzyme-catalyzed reactions. By measuring kinetic isotope effects (KIEs)—the change in reaction rate upon isotopic substitution—scientists can infer the nature of transition states and identify rate-limiting steps. wikipedia.orgnih.gov A ¹³C atom at a reacting center will typically result in a slightly slower reaction rate compared to a ¹²C atom, and the magnitude of this effect provides profound mechanistic insight. wikipedia.org

Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to (E)-cinnamic acid and ammonia, a key entry point into phenylpropanoid metabolism in plants and some fungi. nih.govd-nb.info The mechanism of this reaction has been a subject of extensive investigation using isotopically labeled substrates. d-nb.inforsc.org

The enzyme utilizes a unique prosthetic group, 4-methylidene-imidazol-5-one (MIO), which is formed post-translationally from an internal serine residue. nih.gov Kinetic isotope effect studies, including those with nitrogen and hydrogen isotopes, have strongly supported a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org This mechanism is thought to proceed via a carbanionic intermediate. rsc.org An alternative proposal suggests the mechanism involves an initial electrophilic attack by the MIO cofactor on the aromatic ring of phenylalanine. nih.govnih.gov This forms a transient intermediate that activates the Cβ-hydrogen for abstraction by an enzymatic base, facilitating the elimination of the amino group and regenerating the MIO cofactor and the aromatic ring of the product. nih.gov

| Proposed Mechanistic Feature | Description | Supporting Evidence | Reference |

| MIO Cofactor | Catalytically essential 4-methylidene-imidazol-5-one group. | Inhibition studies, site-directed mutagenesis. | nih.gov, msu.edu |

| E1cB Mechanism | Stepwise elimination proceeding through a carbanionic intermediate. | Kinetic Isotope Effect (KIE) studies with ¹⁵N and ²H labels. | rsc.org |

| Electrophilic Attack | Proposed initial attack of MIO on the phenylalanine aromatic ring. | Substrate specificity studies, semi-empirical calculations. | nih.gov, nih.gov |

This table summarizes key findings and proposals regarding the reaction mechanism of Phenylalanine Ammonia Lyase (PAL).

Phenylalanine Dehydrogenase (PheDH) catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate, using NAD⁺ as a cofactor. The detailed sequence of chemical events during this reaction has been resolved using advanced kinetic techniques, particularly transient-state kinetic isotope effects (tKIEs). mdpi.com

This approach, which can utilize a combination of stable isotopes such as ¹³C, ¹⁵N, and ²H, allows for a more detailed picture than steady-state kinetics. mdpi.com By applying these methods to PheDH, researchers have been able to extend the known reaction mechanism. mdpi.com The analysis successfully identified a previously unknown step occurring before the hydride transfer from phenylalanine to NAD⁺, as well as two new steps that take place after the hydride transfer is complete. mdpi.com Such detailed mechanistic knowledge is fundamental to understanding the enzyme's catalytic power and specificity.

Isotopic Tracer Kinetics in Complex Biochemical Systems

Analysis of Carbon Atom Redistribution and Turnover Rates in Cellular Systems

DL-Phenylalanine-1-¹³C is an invaluable tool for tracing the metabolic fate of phenylalanine in complex biological systems, allowing researchers to map the redistribution of the labeled carbon atom and calculate the turnover rates of key metabolic pools. When introduced into a cellular system, the ¹³C label at the carboxyl position can be tracked as phenylalanine is metabolized through various pathways.

One of the primary catabolic routes for phenylalanine is its conversion to tyrosine, catalyzed by phenylalanine hydroxylase. The ¹³C label is retained in the carboxyl group of the newly synthesized tyrosine. Another major pathway is the oxidation of phenylalanine. The use of L-[1-¹³C]phenylalanine in human studies allows for the measurement of its oxidation rate by tracking the appearance of ¹³CO₂ in exhaled breath. physiology.orgphysiology.org This provides a direct measure of whole-body phenylalanine flux and catabolism.

Studies in healthy volunteers and individuals with liver cirrhosis have used L-[1-¹³C]phenylalanine to assess phenylalanine turnover and oxidation rates. physiology.orgphysiology.org Phenylalanine turnover, which represents the release of unlabeled phenylalanine from protein breakdown, dilutes the isotopic tracer. physiology.orgphysiology.org By measuring the enrichment of both plasma [¹³C]phenylalanine and exhaled ¹³CO₂, researchers can quantify these dynamic processes. For instance, in healthy individuals, the phenylalanine turnover rate was found to be significantly higher than in patients with cirrhosis, impacting the rate of ¹³CO₂ recovery. physiology.orgphysiology.org

Table 2: Phenylalanine Kinetic Parameters in Human Subjects

| Subject Group | Parameter | Value (μmol · kg⁻¹ · h⁻¹) | Reference |

|---|---|---|---|

| Healthy Volunteers | Phenylalanine Turnover Rate | 44 ± 1.6 | physiology.orgphysiology.org |

| Patients with Cirrhosis | Phenylalanine Turnover Rate | 33 ± 3.6 | physiology.orgphysiology.org |

| Healthy Volunteers | Phenylalanine Oxidation Rate | ~7 | physiology.org |

| Patients with Cirrhosis | Phenylalanine Oxidation Rate | ~3 | physiology.org |

These tracer studies provide critical data on how diseases can alter amino acid metabolism, demonstrating the power of stable isotopes to reveal dynamic changes in carbon atom redistribution and turnover within the body. e-acnm.org

Quantification of Metabolic Fluxes within Amino Acid Networks

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of reactions within metabolic networks. frontiersin.org The use of ¹³C-labeled substrates like DL-Phenylalanine-1-¹³C is central to ¹³C-MFA. nih.govnih.gov By tracking the incorporation of the ¹³C label into various metabolites, it is possible to deduce the flow of carbon through interconnected pathways.

Phenylalanine is particularly useful in ¹³C-MFA for studying pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), as its synthesis is linked to intermediates from both glycolysis and the PPP. nih.gov In studies of mammalian cell cultures, where phenylalanine is an essential amino acid, its uptake and utilization rates are key parameters for building metabolic flux models. mdpi.com For example, in a metabolic flux analysis of VERO cells, the external uptake rate of phenylalanine was used as a constraint to calculate the flux of all other amino acids into protein synthesis, assuming phenylalanine was used exclusively for this purpose under specific growth conditions. mdpi.com

The Indicator Amino Acid Oxidation (IAAO) method is a specific application of tracer kinetics that quantifies metabolic fluxes to determine dietary amino acid requirements. This method often employs [1-¹³C]phenylalanine as the indicator tracer. The principle is that when a specific essential amino acid is deficient in the diet, the body will compensate by oxidizing other amino acids, including the labeled phenylalanine tracer. The rate of ¹³CO₂ production from [1-¹³C]phenylalanine oxidation is therefore inversely proportional to the dietary availability of the limiting amino acid. This allows for the precise quantification of the metabolic flux of phenylalanine towards oxidation, which in turn serves as a proxy for the adequacy of other amino acids in the diet.

These approaches highlight how DL-Phenylalanine-1-¹³C serves as a critical probe for quantifying the intricate web of metabolic fluxes in various biological systems, from single cells to whole organisms, providing quantitative insights into cellular physiology and nutritional science. tum.de

Applications of Dl Phenylalanine 1 13c in Diverse Biological Systems Research

Studies on Amino Acid Self-Assembly and Aggregation Phenomena

The self-assembly of amino acids into ordered structures is a fundamental process with implications for both materials science and disease. Phenylalanine, in particular, is known for its propensity to form such aggregates.

Research has shown that the single amino acid phenylalanine can, under certain conditions, form ordered, fibrillar nanostructures that share characteristics with the amyloid fibrils implicated in neurodegenerative diseases. nih.govnih.govnih.gov These non-proteinaceous assemblies can exhibit properties such as a distinct fibrillar morphology and the ability to bind specific dyes like Thioflavin T, which is a hallmark of amyloid structures. nih.govresearchgate.net The process of aggregation often follows a nucleation-growth pathway, where soluble phenylalanine molecules assemble into higher-order structures. researchgate.net

The self-assembly of phenylalanine is highly sensitive to both its chiral nature and its surrounding environment. nih.gov Chirality, in particular, plays a significant role; studies have demonstrated that the self-assembly behavior of L-phenylalanine can be dramatically altered by the presence of its enantiomer, D-phenylalanine. nih.govnih.gov In some cases, D-phenylalanine can disrupt or inhibit the formation of fibrous structures by L-phenylalanine, leading to different morphologies, such as flakes instead of fibrils. nih.govd-nb.inforsc.org This suggests that heterochiral interactions interfere with the molecular packing required for fibril elongation. nih.govacs.org

Environmental factors, such as pH, also exert strong control over the assembly process. The ionization state of the amino acid's functional groups (amino and carboxyl) changes with pH, which in turn alters the governing intermolecular forces, particularly electrostatic interactions. nih.govrsc.org At its isoelectric point, where the molecule is a zwitterion, fibril formation is often favored. However, at more acidic or basic pH values, the resulting net charge on the molecules can lead to electrostatic repulsion that hinders fibril formation and promotes the creation of different structures. rsc.org The use of DL-Phenylalanine-1-¹³C in such studies allows for the precise monitoring of the racemic mixture. Techniques like NMR can distinguish the signals from the labeled enantiomers, enabling researchers to track how each chiral form behaves and interacts under varying environmental conditions to influence the final supramolecular architecture. rsc.org

Investigation of Phenylalanine Aggregation and Amyloid-like Fibril Formation

Biosynthetic Pathways of Complex Natural Products

DL-Phenylalanine-1-¹³C serves as a powerful tracer for elucidating the complex biosynthetic pathways of natural products where phenylalanine is a key precursor. By feeding organisms with this labeled compound, scientists can follow the ¹³C atom as it is incorporated into larger, more complex molecules.

Suberin is a complex, protective biopolymer found in certain plant cell walls, such as in potato tubers, composed of both aliphatic and phenolic domains. cuny.edunih.gov The phenolic domain is derived from the phenylpropanoid pathway, which begins with phenylalanine. nih.govfrontiersin.org To unravel how these phenolic monomers are synthesized and integrated into the suberin macromolecule, researchers have utilized DL-[1-¹³C]phenylalanine as a metabolic precursor. nih.gov

In studies involving wound healing in potato tubers, the tissue is supplied with the labeled phenylalanine. cuny.edu As the plant synthesizes suberin, the ¹³C label from the carboxyl group of phenylalanine is incorporated into the polymer's phenolic components. cuny.edunih.gov Using solid-state ¹³C NMR spectroscopy, scientists can then analyze the intact, insoluble suberin polymer. The distinct signal from the ¹³C label provides direct evidence of phenylalanine's role as a precursor and helps to identify the specific chemical structures it forms within the final polymer, offering a clearer picture of this important biosynthetic process. cuny.edu

Many valuable secondary metabolites produced by microorganisms, including numerous antibiotics, are derived from primary metabolites like amino acids. e-bookshelf.denih.govmdpi.com Penicillin G, produced by the fungus Penicillium chrysogenum, is a classic example. Its molecular structure consists of a core β-lactam ring and a phenylacetate (B1230308) side chain. nih.gov While industrial production processes typically involve adding phenylacetate directly to the culture medium, the fungus can synthesize it naturally from phenylalanine. nih.gov

To confirm and analyze this natural pathway, stable isotope tracing with labeled phenylalanine is employed. When P. chrysogenum is grown in a medium containing ¹³C-labeled phenylalanine as a nitrogen source, the amino acid is taken up by the fungus and metabolized. nih.gov One of the metabolic routes involves the conversion of phenylalanine to phenylpyruvate and subsequently to phenylacetate, which is then attached to the penicillin core structure. nih.gov By using DL-Phenylalanine-1-¹³C and analyzing the resulting penicillin G and related metabolites with mass spectrometry or NMR, researchers can track the ¹³C label from the precursor's carboxyl group into the phenylacetate side chain. This definitively demonstrates the metabolic link and allows for the quantification of flux through this pathway, providing insights for potential metabolic engineering of the organism. nih.gov

Elucidation of Suberin Biosynthesis in Plant Tissues

Fundamental Cell Biology and Signaling Pathway Research

While direct studies using DL-Phenylalanine-1-¹³C for signaling pathway research are specific, its application in core metabolic studies provides foundational knowledge for cell biology. Phenylalanine is a precursor to tyrosine, which in turn is essential for the synthesis of critical signaling molecules like the catecholamines (dopamine, norepinephrine, and epinephrine). researchgate.net The metabolic conversion of phenylalanine is therefore a key regulatory point.

The use of 1-(¹³C)-phenylalanine in breath tests serves as a prime example of its utility in probing fundamental enzymatic pathways in vivo. nih.govnih.gov In these tests, the labeled phenylalanine is administered, and the rate-limiting enzyme, phenylalanine hydroxylase (PAH), converts it to tyrosine, releasing the ¹³C-labeled carboxyl group as ¹³CO₂ in the breath. nih.gov The amount of exhaled ¹³CO₂ is a direct measure of PAH activity. nih.govnih.gov This method allows researchers to assess the flux through the initial step of a pathway that ultimately leads to important neurotransmitters. By studying how different cellular conditions or genetic factors affect this flux, scientists can gain fundamental insights into the regulation of metabolic pathways that are deeply integrated with cellular signaling and function.

Interactive Data Tables

Table 1: Summary of Research Findings Using DL-Phenylalanine-1-¹³C

| Research Area | Application | Key Findings | Relevant Techniques |

| Amino Acid Self-Assembly | Investigating amyloid-like fibril formation | Phenylalanine forms ordered fibrils; ¹³C labeling helps elucidate molecular packing and intermolecular interactions within these aggregates. | Solid-State NMR, Electron Microscopy, Thioflavin T Assay |

| Amino Acid Self-Assembly | Studying the effect of chirality and pH | The presence of D-phenylalanine can disrupt L-phenylalanine fibril formation. Environmental pH alters electrostatic interactions, controlling the type of nanostructure formed. | Circular Dichroism, NMR Spectroscopy, SEM |

| Natural Product Biosynthesis | Elucidating suberin formation in plants | Confirmed that phenylalanine is a direct precursor to the phenolic domain of the suberin polymer in potato tubers. | Solid-State ¹³C NMR, Isotope Labeling |

| Natural Product Biosynthesis | Tracing penicillin G side chain origin | Demonstrated that P. chrysogenum synthesizes the phenylacetate side chain of penicillin G from phenylalanine. | Mass Spectrometry, NMR, Chemostat Culture |

| Cell Biology & Metabolism | Assessing enzymatic pathways | The rate of ¹³CO₂ exhalation from 1-(¹³C)-phenylalanine provides a quantitative measure of phenylalanine hydroxylase (PAH) activity in vivo. | ¹³C-Breath Test, Isotope-Ratio Mass Spectrometry |

Examination of Amino Acid Influence on Specific Cell Signaling Pathways in Cell Lines

Amino acids are not merely building blocks for proteins; they are also critical signaling molecules that inform the cell of the nutritional status, thereby regulating growth, proliferation, and metabolism. DL-Phenylalanine-1-13C is an invaluable tool for dissecting these signaling roles. When introduced to cell cultures, its metabolic fate can be traced while simultaneously observing its impact on key signaling cascades.

Research has shown that phenylalanine concentration directly influences major cellular regulatory pathways. A key example is the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth and protein synthesis that responds to amino acid availability. A study using bovine mammary epithelial cells (BMECs) demonstrated that varying concentrations of phenylalanine directly modulate mTOR signaling. mdpi.com In the study, increased phenylalanine levels led to the enhanced phosphorylation of key downstream targets of mTOR, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), indicating activation of the pathway to promote protein synthesis. mdpi.com Conversely, the study showed that high phenylalanine levels decreased the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a marker for the amino acid deprivation response via the GCN2 signaling pathway. mdpi.com

The use of a labeled tracer like this compound in such experiments allows researchers to confirm that the observed signaling effects are a direct response to the uptake and presence of phenylalanine, as its incorporation into cellular components can be tracked and quantified.

Furthermore, studies on human neuronal cell models have revealed that high, non-physiological concentrations of phenylalanine can trigger different signaling pathways related to cellular stress and apoptosis, such as the p53 and MAPK signaling pathways. mdpi.com By using this compound, researchers can correlate the metabolic flux of phenylalanine with the activation of these specific stress-response pathways, providing a more precise understanding of the molecular mechanisms behind phenylalanine-induced neurotoxicity. mdpi.compnas.org

Table 1: Effect of Phenylalanine Concentration on mTOR and GCN2 Signaling in Bovine Mammary Epithelial Cells

| Phenylalanine Concentration | Phosphorylation of S6K1 (mTOR pathway) | Expression of 4EBP1 (mTOR pathway) | Phosphorylation of eIF2α (GCN2 pathway) |

|---|---|---|---|

| 0 mM (Control) | Baseline | Baseline | High |

| 0.44 mM (1x Physiological) | Increased | Upregulated | Decreased |

| 1.76 mM (4x Physiological) | Significantly Increased | Significantly Upregulated | Significantly Decreased |

Role of Labeled Phenylalanine in Protein Synthesis and Post-Translational Modifications

One of the most powerful applications of this compound is in the direct measurement of protein synthesis and the subsequent analysis of post-translational modifications (PTMs). isotope.comawi.de This technique, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) or as a dynamic tracer study, provides a temporal window into the life cycle of proteins.

The fundamental principle involves introducing this compound into the cell culture medium. researchgate.net As the cells synthesize new proteins, they incorporate this "heavy" labeled phenylalanine into the growing polypeptide chains. diabetesjournals.orgrevvity.com By harvesting cells over time and analyzing their proteome using mass spectrometry, researchers can distinguish newly synthesized proteins (containing ¹³C-phenylalanine) from older, pre-existing proteins (containing only ¹²C-phenylalanine). diabetesjournals.org The rate of incorporation of the ¹³C label is a direct measure of the protein's fractional synthesis rate (FSR).

A detailed study on the plasma protein apolipoprotein A-1 (ApoA-1) highlights this application's elegance. diabetesjournals.org Researchers used a ¹³C-labeled phenylalanine tracer to differentiate between newly synthesized ApoA-1 isoforms and older forms. The results demonstrated that the most recently synthesized protein isoform (pro-ApoA-1) had the highest enrichment of the ¹³C label. In contrast, isoforms that had been circulating for longer showed progressively lower label enrichment but had accumulated higher degrees of PTMs associated with damage, such as carbonylation and deamidation. diabetesjournals.org This methodology not only measures protein synthesis but also links the age of a protein directly to its modification status.

The use of this compound is also critical for studying the PTMs themselves. PTMs are covalent changes to amino acids that occur after protein synthesis and are fundamental to regulating protein function. mdpi.comresearchgate.net These modifications, such as phosphorylation, acetylation, or glycosylation, add a specific mass to the modified amino acid. nih.gov When analyzing a protein that was synthesized using this compound, the ¹³C label provides a known starting mass for every phenylalanine residue. Any subsequent PTM on or near a phenylalanine residue can be detected as an additional mass shift, allowing for precise identification and quantification of the modification. tandfonline.comportlandpress.com This approach provides a dynamic view of how, when, and where proteins are modified in response to cellular signals or environmental stress.

Table 2: Isotopic Enrichment and Modification of Apolipoprotein A-1 (ApoA-1) Isoforms

| ApoA-1 Isoform | Relative Age | 13C-Phenylalanine Enrichment | Observed Post-Translational Modifications |

|---|---|---|---|

| Pro-ApoA-1 (precursor) | Newest | Highest | Minimal |

| Mature ApoA-1 (Spot C) | Older | Intermediate | Deamidation |

| Mature ApoA-1 (Spot B) | Older | Low | Carbonylation, Deamidation |

| Mature ApoA-1 (Spot A) | Oldest | Lowest | High levels of Carbonylation and Deamidation |

Future Directions and Emerging Research Methodologies

Development of Advanced Synthetic Strategies for Multi-Site and Multi-Isotope Labeling

The synthesis of isotopically labeled amino acids is continually evolving to provide researchers with more sophisticated tools for metabolic analysis. While single-site labeling, as in DL-Phenylalanine-1-¹³C, is valuable, the future lies in creating more complex isotopomers with multiple labels (multi-site) and different types of isotopes (multi-isotope).

Chemo-enzymatic methods have proven highly effective for producing specifically labeled L-amino acids. d-nb.infonih.gov These strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. For instance, labeled cinnamic acid precursors can be synthesized chemically and then converted to L-phenylalanine using enzymes like phenylalanine ammonia-lyase (PAL). d-nb.infonih.gov This approach allows for the specific introduction of ¹³C at various positions. A notable method involves using labeled sodium acetate (B1210297) as the source of the carbon isotope, which is then converted to labeled cinnamic acid and subsequently to [1-¹³C]-L-Phe. d-nb.infonih.gov

Future strategies aim to build upon these foundations to achieve multi-site labeling, such as incorporating ¹³C into both the carboxyl group and the aromatic ring of phenylalanine. rsc.org Synthesizing these complex molecules often requires multi-step chemical pathways or the use of microorganisms or purified enzymes in key reaction steps. d-nb.infonih.gov Another advanced strategy is segmental isotope labeling, where an isotope-labeled protein segment is incorporated into a larger protein, a technique made possible by methods like expressed protein ligation (EPL) and protein trans-splicing (PTS). rsc.org The development of versatile synthetic routes, including palladium-catalyzed C(sp³)–H functionalization, is making it more cost-effective to produce methyl-labeled amino acids for incorporation into proteins in various cell systems, including mammalian cells. rsc.org These advanced labeling patterns enable more complex flux analysis and provide deeper insights into how different parts of a molecule are metabolized.

Integration of ¹³C-Tracing with High-Throughput Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of stable isotope tracing with multi-omics platforms represents a powerful approach to systems biology. By combining ¹³C-labeling data with metabolomics and proteomics, researchers can move beyond static snapshots to a dynamic understanding of cellular function. nih.govckisotopes.com

Metabolomics: In metabolomics, ¹³C-labeled tracers like DL-Phenylalanine-1-¹³C are used to track the flow of carbon atoms through metabolic networks. researchgate.netcreative-proteomics.com This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the quantification of metabolite turnover and pathway activity. nih.govresearchgate.net For example, studies have used ¹³C-labeled substrates to investigate the metabolism of the gut microbiome, revealing how dietary fibers are converted into essential amino acids, neurotransmitters, and other metabolites. nih.govresearchgate.net This approach helps to holistically study the metabolic functions of complex microbial communities. nih.gov

Proteomics: In proteomics, stable isotope labeling is crucial for quantifying protein dynamics. A key challenge in studying microbial communities has been the difficulty in distinguishing the metabolic contributions of different species. plos.org An emerging technique uses ¹³C-labeled substrates and analyzes the resulting labeling patterns in peptides. embopress.org Because the peptide sequence reveals its species of origin, this method allows for the simultaneous identification of species-specific protein synthesis rates and the inference of intracellular metabolic fluxes. plos.orgembopress.org This has been used to unravel the complex metabolic cross-feeding relationships in co-cultures of yeast and bacteria. embopress.org Peptides labeled with stable isotopes like ¹³C and ¹⁵N are increasingly used as internal standards for absolute quantification in proteomic analyses. qyaobio.com

The synergy between these omics layers provides a more complete picture of the cellular response to genetic or environmental changes.

Table 1: Examples of Integrated ¹³C-Tracing and Multi-Omics Research

| Research Area | ¹³C-Labeled Substrate(s) | Omics Approach | Key Findings | Reference |

|---|---|---|---|---|

| Microbial Community Metabolism | ¹³C-labeled lactose (B1674315) (glucose or galactose fraction) | Metaproteomics, Metabolomics | Elucidated a multi-layered cross-feeding system between S. cerevisiae and L. lactis, where the bacterium provides galactose and the yeast supplies essential amino acids. | embopress.org |

| Gut Microbiome Function | ¹³C-labeled inulin (B196767) and cellulose | Untargeted Stable Isotope-Resolved Metabolomics (SIRM) | Demonstrated differential use of dietary fibers for the biosynthesis of amino acids (including phenylalanine), neurotransmitters, and vitamins by gut microbes. | nih.govresearchgate.net |

| Neurodegenerative Disease | ¹³C-labeled glucose and glutamine | Metabolomics, Isotope Tracing | Revealed the metabolic collaboration and flexibility between neurons and astrocytes, which is critical for neurotransmission and becomes disrupted in disease. | nih.govresearchgate.netnih.gov |

| Cancer Metabolism | ¹³C-labeled glucose, glutamine | Metabolomics, Flux Analysis | Identified rewired metabolic pathways in cancer cells, such as altered glycolysis and glutamine metabolism, that support rapid proliferation. | d-nb.info |

Advances in Computational Modeling and Simulation for Isotopic Data Interpretation

The data generated from ¹³C-tracing experiments are complex, necessitating sophisticated computational tools for analysis and interpretation. d-nb.info ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the state-of-the-art method for quantifying intracellular reaction rates. This process relies on software that takes a metabolic network model, isotopic labeling data, and other measurements as input to calculate fluxes throughout the network. d-nb.info

Historically, many powerful ¹³C-MFA software packages, such as 13CFLUX2 and INCA, were developed in closed-source environments like MATLAB, which could be cost-prohibitive and limit integration into automated workflows. acs.orgresearchgate.net To address this, there has been a significant push toward developing open-source, Python-based tools. acs.org A prime example is FreeFlux, a Python package designed for efficient metabolic flux analysis for both steady-state and isotopically non-stationary conditions. acs.org

These computational tools are essential for:

Simulating labeling patterns: Predicting the isotopic enrichment of metabolites based on a given metabolic model and tracer. acs.org

Flux estimation: Calculating the rates of metabolic reactions that best explain the experimentally measured labeling patterns. acs.orgnih.gov

Statistical analysis: Determining confidence intervals for the calculated fluxes and assessing the goodness-of-fit of the model. d-nb.infonih.gov

Future advancements will focus on improving the computational efficiency for analyzing large, genome-scale models and developing more user-friendly platforms that can be easily integrated into broader data science pipelines. acs.org These tools are also being refined to better handle data from isotopically non-stationary experiments, which are crucial for studying dynamic systems. acs.orgnih.gov

Table 2: Computational Tools for ¹³C-Metabolic Flux Analysis

| Software Tool | Key Feature(s) | Platform/Language | Reference |

|---|---|---|---|

| 13CFLUX2 | High-performance suite for designing and evaluating ¹³C-MFA experiments; supports multicore CPUs and clusters. | Closed-source, uses FluxML (XML-based language). | |

| INCA | Performs both steady-state (¹³C-MFA) and non-stationary (¹³C-NMFA) calculations. | MATLAB-based. | d-nb.infoacs.orgresearchgate.net |

| FreeFlux | Open-source package for both steady-state and transient flux analysis; designed for time-efficiency. | Python. | acs.org |

| OpenFLUX2 | Open-source software for modeling, simulation, and flux estimation. | MATLAB-based. | acs.org |

Exploration of Novel Biological Systems and Processes Amenable to ¹³C-Tracing Techniques

The application of ¹³C-tracing with compounds like DL-Phenylalanine-1-¹³C is expanding into new and complex biological frontiers, offering unprecedented insights into the metabolic underpinnings of various processes.

Neuron-Glia Metabolic Interactions: Disrupted brain metabolism is a key feature of many neurodegenerative diseases. researchgate.netnih.gov Isotope tracing has been instrumental in dissecting the intricate metabolic partnership between neurons and astrocytes. researchgate.netnih.govexlibrisgroup.com By tracking labeled substrates, researchers can study glycolysis, the TCA cycle, and neurotransmitter recycling, revealing how this metabolic collaboration is essential for normal brain function and how it falters in diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov

Host-Microbe Interactions: The gut microbiome plays a critical role in host health, largely through its metabolic activities. annualreviews.org However, tracking microbial metabolism in vivo is challenging. Using ¹³C-labeled substrates, including amino acids, allows researchers to trace the de novo synthesis of essential amino acid metabolites by gut microbes. annualreviews.org This is particularly effective for essential amino acids like phenylalanine, as mammals cannot synthesize them, ensuring that any labeled metabolites are of microbial origin (above the natural ¹³C abundance). annualreviews.org This approach is uncovering how microbial metabolism of amino acids influences host physiology. nih.govannualreviews.org

Tumor Microenvironment (TME): Understanding the metabolic reprogramming in cancer is crucial for developing new therapies. d-nb.info Isotope tracing in more relevant in vitro models, such as glioma explants cultured in human plasma-like medium (HPLM), is a significant advance. This method allows for the study of tumor metabolism within an intact tumor microenvironment, capturing metabolic features driven by the interplay between tumor cells and stromal cells that are missed in traditional monocultures.

These emerging applications highlight the power of ¹³C-tracing to probe complex, multi-cellular systems, driving forward our understanding of systems biology in both health and disease.

Q & A

Q. What experimental methods are recommended for synthesizing DL-Phenylalanine-1-13C, and how does isotopic labeling affect reaction yields?

this compound is typically synthesized via enzymatic or chemical methods using 13C-labeled precursors like sodium cyanide-13C or formaldehyde-13C. Isotopic labeling at the 1-position introduces minor kinetic isotope effects (KIEs), which may reduce reaction yields by 5–10% compared to unlabeled analogs. Researchers should optimize reaction conditions (e.g., pH, temperature) to mitigate KIEs and validate isotopic purity using NMR (1H/13C) or high-resolution mass spectrometry .

Q. How can researchers verify the isotopic purity of this compound in metabolic flux analysis studies?

Isotopic purity is confirmed via quantitative 13C-NMR spectroscopy (e.g., comparing peak integrals at 125 MHz for 13C) or isotope ratio mass spectrometry (IRMS). Cross-referencing with NIST-certified standards (e.g., NIST SRM 69) ensures accuracy. Contamination from natural abundance 13C (1.1%) should be mathematically subtracted during data analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include solubility (2.96 g/L in water at 25°C), pKa (2.20 for carboxyl, 9.09 for amino groups), and stability under varying pH/temperature. Isotopic labeling does not alter these properties significantly, but researchers must account for potential deuterium exchange in aqueous solutions during long-term storage .

Advanced Research Questions

Q. How can contradictions in metabolic flux data using this compound be resolved in complex biological systems?

Discrepancies often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution by endogenous unlabeled phenylalanine. Use compartment-specific inhibitors (e.g., cyclosporine A for mitochondria) and paired LC-MS/MS with 13C-tracing to isolate pathways. Normalize data to intracellular metabolite concentrations to reduce variability .

Q. What advanced techniques are available for tracking this compound incorporation into proteinogenic vs. non-proteinogenic pathways?

Combine pulse-chase labeling with subcellular fractionation. For proteinogenic tracking, use Edman degradation coupled to MALDI-TOF. For non-proteinogenic pathways (e.g., phenylketonuria metabolites), employ stable isotope-resolved metabolomics (SIRM) with 2D 1H-13C HSQC NMR to distinguish isotopic enrichment in secondary metabolites .

Q. How should researchers address ethical and reproducibility challenges when publishing this compound data?